1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride
Description
Molecular Architecture and Bonding Patterns
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride is a piperidine-pyridine hybrid compound characterized by a six-membered piperidine ring connected via a methylene bridge to a chlorinated pyridine moiety. The dihydrochloride salt form introduces two chloride counterions, contributing to its ionic nature.
Structural Features
The molecular architecture comprises:
- Piperidine core : A saturated six-membered nitrogen-containing ring with chair conformation, stabilized by intramolecular van der Waals interactions.
- Pyridine substituent : A 6-chloro-pyridin-3-yl group attached via a methylene linker, introducing electronic effects from the chlorine substituent.
- Amine functionality : A secondary amine at the piperidine’s C3 position, which participates in hydrogen bonding and salt formation with chloride ions.
Key Bonding Interactions
| Bond Type | Description |
|---|---|
| C-N (piperidine) | Single bonds with tetrahedral geometry around nitrogen. |
| C-Cl (pyridine) | Polarized σ-bond with partial double-bond character due to resonance. |
| N-H (amine) | Hydrogen bonding capacity with chloride ions and solvent molecules. |
| C-C (methylene) | Single bond bridging the piperidine and pyridine moieties. |
The chlorine substituent at the pyridine’s C6 position exerts an electron-withdrawing effect, modulating the electronic environment of the aromatic ring and influencing hydrogen-bonding networks in the crystal lattice.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.2ClH/c12-11-4-3-9(6-14-11)7-15-5-1-2-10(13)8-15;;/h3-4,6,10H,1-2,5,7-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFQWTOHEBIJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671503 | |
| Record name | 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-64-5 | |
| Record name | 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride, with the CAS number 1185319-64-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18Cl3N3
- Molecular Weight : 298.64 g/mol
- Synonyms : 1-[(6-Chloro-3-pyridinyl)methyl]-3-piperidinamine hydrochloride
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its structural features that allow it to interact with biological targets effectively. Here are some key areas of its biological activity:
1. Anticancer Activity
Research indicates that compounds similar to 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine exhibit significant anticancer properties. For instance, derivatives have been studied for their effects on various cancer cell lines, including HeLa and HCT116 cells. These studies often focus on the compound's ability to induce apoptosis and inhibit cell proliferation.
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a target for obesity and metabolic syndrome treatments .
3. Antimicrobial Properties
Some studies suggest that related compounds possess antimicrobial activity against a range of pathogens. The structural characteristics of the piperidine and pyridine moieties contribute to this activity by facilitating interactions with microbial cell membranes .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a related compound on human cervical cancer cells (HeLa). The results demonstrated that the compound inhibited cell growth significantly at concentrations above 10 µM, with a noted increase in apoptosis markers compared to control groups.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 75 | Moderate |
| 20 | 50 | High |
Case Study 2: Enzyme Inhibition Mechanism
Another research focused on the inhibition of ACC by related compounds. The study utilized in vitro assays to measure the inhibition rates, revealing that compounds with similar structures could inhibit ACC by over 70% at optimal concentrations.
| Compound | ACC Inhibition (%) |
|---|---|
| Control | 0 |
| Compound A (similar) | 72 |
| Compound B (similar) | 68 |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the piperidin-3-ylamine core but differ in substituents, heterocyclic systems, or salt forms.
Analysis of Substituent Effects
The 2-methylsulfanyl group adds steric bulk and lipophilicity, which may alter membrane permeability . Chlorobenzyl derivatives () replace the pyridine with a benzene ring, reducing nitrogen-mediated interactions. The para-chloro substitution () enhances electron-withdrawing effects, while ortho-methyl () increases steric hindrance .
Salt Forms: The dihydrochloride form of the target compound likely improves aqueous solubility over mono-hydrochloride analogs (e.g., ), which is critical for bioavailability in drug formulations .
Physicochemical and Pharmacokinetic Implications
- Solubility: Dihydrochloride salts generally exhibit higher solubility than mono-hydrochloride or free-base forms. For example, the target compound’s dihydrochloride form may outperform the mono-hydrochloride analog in in polar solvents .
- Lipophilicity : Chlorobenzyl derivatives () are more lipophilic than pyridinylmethyl analogs, as benzene lacks the polarizable nitrogen atom. This could enhance blood-brain barrier penetration but reduce solubility .
- Metabolic Stability : Sulfonyl-substituted analogs () may resist oxidative metabolism due to the stable sulfonyl group, whereas methylsulfanyl () or benzyl groups () could be susceptible to enzymatic oxidation .
Preparation Methods
Chlorination of Pyridin-3-yl Amines
The initial step often involves selective chlorination of 2- or 4-chloropyridin-2-amine derivatives using N-chlorosuccinimide (NCS) under controlled conditions. Two representative procedures are summarized below:
These chlorination steps are critical to introduce the chlorine substituent at the 6-position of the pyridine ring, which is essential for the target compound's structure.
Coupling to Form the Pyridin-3-ylmethyl Intermediate
Subsequent coupling reactions typically involve palladium-catalyzed cross-coupling (e.g., Suzuki coupling) or nucleophilic substitution to attach the piperidin-3-ylamine moiety to the chloropyridinyl intermediate.
While this example uses phenylboronic acid, analogous procedures can be adapted to introduce the piperidin-3-ylamine substituent via appropriate nucleophilic substitution or reductive amination steps.
Formation of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine
The key step involves linking the chlorinated pyridinylmethyl intermediate with piperidin-3-ylamine, typically through nucleophilic substitution or reductive amination. Specific details for this exact compound are limited in the literature, but general synthetic strategies involve:
- Reacting 6-chloro-pyridin-3-ylmethyl halide or activated derivative with piperidin-3-ylamine under controlled conditions.
- Using solvents such as ethanol or DMF.
- Employing bases or acid scavengers to facilitate substitution.
- Purification by crystallization or chromatography.
Conversion to Dihydrochloride Salt
The free base amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing the compound's stability and solubility for handling and application.
Summary Table of Key Preparation Steps
| Step | Reactants | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyridine ring chlorination | 2-Amino-4-chloropyridine | NCS, DMF, -20 to 20 °C, 24 h | 69 | Purified by silica gel chromatography |
| 2. Alternative chlorination | 4-Chloropyridine-2-amine | NCS, EtOAc, 20 °C, 28 h | 66 | Recrystallization from hexane for purity |
| 3. Coupling with boronic acid (model) | 4-Chloropyridin-2-amine + phenylboronic acid | Pd(PPh3)4, Na2CO3, EtOH/H2O/toluene, 90 °C, 14 h | 75 | Sealed tube, inert atmosphere |
| 4. Piperidin-3-ylamine coupling | Pyridin-3-ylmethyl intermediate + piperidin-3-ylamine | Nucleophilic substitution/reductive amination, solvent varies | Not explicitly reported | Requires optimization for target compound |
| 5. Salt formation | Free base amine | HCl in ethanol or ether | Quantitative | Yields stable dihydrochloride salt |
Research Findings and Notes
- The chlorination step using N-chlorosuccinimide is well-documented, providing moderate to good yields (66-69%) of dichlorinated pyridinyl amines, which are key intermediates.
- Palladium-catalyzed coupling reactions are effective for attaching aromatic substituents to chloropyridines and can be adapted for piperidinyl amines with appropriate modifications.
- The final step to form the dihydrochloride salt is a standard procedure in amine chemistry, improving compound handling and stability.
- Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
- Purification methods include silica gel chromatography and recrystallization, with hexane and ethyl acetate as common solvents.
- While exact synthetic protocols for the title compound are scarce in open literature, analogous methods from related compounds provide a reliable framework for its preparation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride, and how are reaction conditions optimized?
- Answer : The compound is synthesized via nucleophilic substitution between 6-chloro-3-pyridinemethyl derivatives and piperidin-3-ylamine precursors. Key reagents include 4-methylpiperidine and 3-chloropyridine, with bases like sodium hydride or potassium carbonate facilitating the reaction. Post-synthesis, the product is treated with hydrochloric acid to form the dihydrochloride salt. Optimization involves temperature control (40–80°C), stoichiometric adjustments, and inert atmospheres to minimize side reactions. Yield improvements are achieved via recrystallization or column chromatography .
Q. How is the molecular structure of this compound confirmed, and which spectroscopic methods are most effective?
- Answer : X-ray crystallography provides definitive spatial arrangement data, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments. Mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., amine and pyridine stretches). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What biological targets are associated with this compound, and what in vitro assays are used to evaluate its activity?
- Answer : The compound exhibits affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its piperidine-pyridine scaffold. In vitro assays include:
- Radioligand binding assays (e.g., competitive displacement using [³H]-ligands).
- Functional assays (e.g., cAMP modulation in transfected HEK293 cells).
- Cytotoxicity screening (MTT assay in neuronal cell lines) .
Advanced Research Questions
Q. How can reaction conditions be modified to minimize by-product formation during synthesis?
- Answer : By-product reduction strategies include:
- Temperature modulation : Lowering reaction temperature to <60°C reduces oxidation by-products (e.g., N-oxides).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while suppressing elimination pathways.
- Catalytic additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction homogeneity and efficiency .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model solubility and membrane permeability. In silico tools like SwissADME predict absorption (LogP, topological polar surface area) and metabolism (CYP450 interactions). Pharmacophore mapping identifies structural motifs critical for target engagement .
Q. How can researchers resolve contradictions in binding affinity data across studies?
- Answer : Contradictions arise from assay variability (e.g., buffer pH, cell line differences). Mitigation strategies include:
- Standardized protocols : Adopt uniform assay conditions (e.g., 25 mM HEPES buffer, pH 7.4).
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Structural analogs comparison : Cross-reference data with structurally similar compounds (Table 1) to identify SAR trends .
Experimental Safety and Best Practices
Q. What safety protocols are recommended for handling this compound?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).
- Waste disposal : Collect in sealed containers for incineration (avoid aqueous disposal due to chloride content) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
